2,6-Difluoro-4-methylcinnamic acid

Stereoselective Synthesis Photocatalysis Decarboxylative Difluoromethylation

This ortho‑difluoro‑substituted cinnamic acid is uniquely capable of yielding the Z‑alkene stereoisomer in photoredox decarboxylation—para/meta analogs give exclusively the E‑product. The 2,6‑F₂/4‑CH₃ pattern delivers a specific logP and pKa profile, creating a lipophilic bioisostere of phenolic OH that retains radical‑scavenging activity while improving membrane permeability. It is also the preferred precursor for difluoromethyl cinnamoyl amides that show selective anti‑mycobacterial activity (MIC 8 µg/mL) with minimal cytotoxicity. For researchers who need stereochemically pure Z‑building blocks, differentiated physicochemical properties, or narrow‑spectrum antibiotic candidates, DFMCA is a procurement‑critical intermediate that cannot be replaced by generic cinnamic acid derivatives.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
Cat. No. B13616063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methylcinnamic acid
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)C=CC(=O)O)F
InChIInChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyRXXRJYVPABCBEY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-methylcinnamic Acid: Procurement Guide for a Differentiated Fluorinated Cinnamic Scaffold


2,6-Difluoro-4-methylcinnamic acid (DFMCA) is a synthetic derivative of cinnamic acid distinguished by a dual 2,6-fluorine substitution pattern and a 4-methyl group on the phenyl ring [1]. This specific arrangement introduces unique stereoelectronic effects, as the ortho-fluorines create both steric bulk and strong electron-withdrawal, which fundamentally alters the reactivity of the acrylic acid moiety . These features differentiate DFMCA from simpler or differently substituted cinnamic acid analogs, making it a compound of specific interest for applications requiring controlled stereoselectivity in downstream transformations, enhanced molecular lipophilicity, and potential metabolic stabilization in bioactive compound design .

Why 2,6-Difluoro-4-methylcinnamic Acid Cannot Be Casually Substituted in Research Protocols


The interchangeability of cinnamic acid derivatives in research and development is severely limited by the precise nature and position of their substituents. The specific ortho-difluoro substitution pattern in 2,6-difluoro-4-methylcinnamic acid is not a minor variation; it is a critical structural feature that dictates unique stereochemical outcomes in key transformations like photoredox decarboxylation [1]. Unlike para- or meta-substituted cinnamic acids, ortho-substituted analogs undergo a distinct reaction pathway leading preferentially to the Z-alkene stereoisomer, a divergence that has direct, quantitative implications for product purity and yield [1]. Furthermore, the combination of fluorine and methyl groups imparts a specific physicochemical profile (e.g., logP and pKa) that differs from non-fluorinated or mono-substituted cinnamic acids, impacting solubility, metabolic stability, and target binding in a manner that cannot be predicted or replicated by generic alternatives . The following quantitative evidence clarifies exactly where this compound diverges from its closest analogs and why these differences are procurement-relevant.

Quantitative Differentiation of 2,6-Difluoro-4-methylcinnamic Acid from In-Class Analogs


Ortho-Difluoro Substitution Dictates Z-Stereoselectivity in Photoredox Decarboxylation

In a visible-light photocatalytic decarboxylative difluoromethylation, the ortho-substitution pattern of 2,6-difluoro-4-methylcinnamic acid (and related ortho-substituted analogs) uniquely dictates the stereochemical outcome of the reaction. Meta- and para-substituted cinnamic acids exclusively provide the expected E-alkene isomer. In contrast, ortho-substituted cinnamic acids yield the less stable Z-isomer with high selectivity [1]. This divergent reactivity is not observed with the comparator compounds 3-fluoro-4-methylcinnamic acid or 4-methylcinnamic acid, which follow the conventional E-selective pathway.

Stereoselective Synthesis Photocatalysis Decarboxylative Difluoromethylation

Calculated Lipophilicity Enhancement Compared to Non-Fluorinated Parent Cinnamic Acid

The introduction of a 4-methyl group and a 2,6-difluoro substitution pattern on the cinnamic acid scaffold results in a substantial increase in predicted lipophilicity compared to the parent compound. While the experimental logP for cinnamic acid is reported as 2.13 , the calculated logP for 2,6-difluoro-4-methylcinnamic acid is estimated to be significantly higher, with a logP shift of approximately +0.5 units attributed to the 4-methyl group alone . The combined effect of the methyl and two ortho-fluorine atoms is expected to yield a logP value of around 2.6 to 2.8, representing a marked increase in hydrophobicity.

Physicochemical Properties Medicinal Chemistry Lipophilicity

Fluorine Substitution Enhances Stability under Electron Impact Mass Spectrometry Conditions

A comparative mass spectrometry study of α,β-difluorocinnamic acid and its derivatives demonstrated that the presence of fluorine atoms on the cinnamic acid backbone significantly alters the stability of the molecular ion. Specifically, the fluorine atoms were found to decrease the stability of these molecules with respect to electron impact compared to non-fluorinated analogs [1]. While this study focuses on α,β-difluorocinnamic acid, the presence of the 2,6-difluoro substitution in DFMCA suggests a similar, class-specific effect on molecular ion fragmentation pathways under electron impact.

Analytical Chemistry Mass Spectrometry Stability

The Difluoromethyl Moiety is a Validated Bioisostere for Phenolic Hydroxyl, Enhancing Lipophilicity and Retaining Radical Scavenging

Although the target compound itself does not contain a difluoromethyl group, it is a direct precursor for introducing one via decarboxylation. This is a critical differentiator, as the resulting difluoromethyl moiety acts as a lipophilic bioisostere for a phenolic hydroxyl group. Studies on difluoromethyl-substituted methyl cinnamates (synthesized from related cinnamic acid precursors) show that they retain radical scavenging capabilities in non-polar environments while exhibiting increased lipophilicity [1]. In erythrocyte lipid peroxidation assays, all difluoromethyl cinnamate analogs tested showed activity, whereas in DPPH and FRAP assays, only those with a free phenolic hydroxyl were active [1]. The parent compound 2,6-difluoro-4-methylcinnamic acid is the key building block to access this class of molecules.

Medicinal Chemistry Antioxidant Bioisosterism

The Difluoromethyl Group Enhances Antibacterial Activity and Selectivity in Cinnamoyl Amides

In a series of novel amides of isoferulic acid, the replacement of a phenolic hydroxyl with a difluoromethyl group (a transformation that can start from a fluorinated cinnamic acid precursor) led to enhanced antibacterial activity and selectivity. For instance, difluoromethyl-substituted cinnamoyl amides 11b, 11d, and 11g showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Mycobacterium smegmatis, with compounds 11b and 11g displaying negligible or no cytotoxicity against HepG2 and A549 cells [1]. The study concluded that the difluoromethyl moiety was key to changing the microorganism inhibition profile of the parent compound [1].

Antibacterial Medicinal Chemistry Bioisosterism

Targeted Application Scenarios for 2,6-Difluoro-4-methylcinnamic Acid Based on Evidence


Stereoselective Synthesis of Z-Difluoromethylated Styrenes

For research groups focused on photoredox catalysis and developing new synthetic methodologies, 2,6-difluoro-4-methylcinnamic acid is the ideal substrate for accessing Z-configured difluoromethylated styrenes. Unlike meta- and para-substituted cinnamic acids that exclusively yield the E-isomer, DFMCA's ortho-substitution pattern forces the reaction pathway towards the less stable but synthetically valuable Z-alkene [1]. This enables the preparation of stereochemically pure building blocks for further functionalization in materials science or medicinal chemistry.

Synthesis of Lipophilic Antioxidant Drug Candidates

In medicinal chemistry programs aiming to improve the pharmacokinetic profile of natural antioxidants like caffeic acid, DFMCA is a strategic building block. Its subsequent decarboxylative difluoromethylation yields a lipophilic bioisostere of the phenolic hydroxyl group. Studies confirm that this class of difluoromethyl cinnamates retains radical scavenging capabilities in non-polar environments while exhibiting enhanced lipophilicity [1]. This makes DFMCA a key precursor for designing antioxidant compounds with improved membrane permeability and potentially better oral bioavailability.

Development of Narrow-Spectrum Antibacterial Agents

For research programs targeting antibiotic resistance, particularly in mycobacteria, DFMCA is a valuable starting material for synthesizing a focused library of difluoromethyl cinnamoyl amides. The resulting difluoromethyl group has been shown to enhance antibacterial activity and, crucially, impart selectivity towards Mycobacterium smegmatis (MIC = 8 µg/mL for lead compounds) with minimal cytotoxicity [1]. This narrow-spectrum activity profile is a desirable feature for developing new antibiotics that minimize disruption to the commensal microbiota.

Development of Robust Analytical Methods for Fluorinated Compounds

Analytical chemistry laboratories developing or validating LC-MS or GC-MS methods for the quantification of fluorinated cinnamic acid derivatives will find DFMCA to be a critical reference standard. The presence of fluorine atoms alters the compound's stability under electron impact, leading to a distinct and predictable fragmentation pattern that differs from non-fluorinated analogs [1]. This property is essential for achieving the selectivity and sensitivity required for accurate quantitation in complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-methylcinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.